molecular formula C20H23N3O4 B2586860 Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate CAS No. 478246-61-6

Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate

Cat. No.: B2586860
CAS No.: 478246-61-6
M. Wt: 369.421
InChI Key: QIPGYHMDIANCDR-UHFFFAOYSA-N
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Description

Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and a strong acid catalyst like sulfuric acid.

    Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where 2,6-dimethylphenylpiperazine reacts with the nitrobenzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), methanol

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products Formed

    Reduction: 4-[4-(2,6-dimethylphenyl)piperazino]-3-aminobenzenecarboxylate

    Substitution: Various substituted benzenecarboxylates depending on the nucleophile used

    Oxidation: Oxidized piperazine derivatives

Scientific Research Applications

Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-aminobenzenecarboxylate
  • Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-hydroxybenzenecarboxylate

Uniqueness

Methyl 4-[4-(2,6-dimethylphenyl)piperazino]-3-nitrobenzenecarboxylate is unique due to the presence of both a nitro group and a piperazine ring in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14-5-4-6-15(2)19(14)22-11-9-21(10-12-22)17-8-7-16(20(24)27-3)13-18(17)23(25)26/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPGYHMDIANCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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